Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-

Description

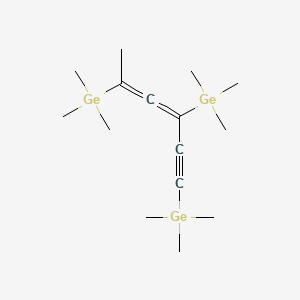

Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-], is a highly specialized organogermanium compound characterized by a central germanium atom bonded to three trimethyl groups and a complex unsaturated hydrocarbon chain. The structure features conjugated triple bonds (yne groups) and a methyl-substituted pentadienyl moiety, which imparts unique electronic and steric properties. Such compounds are of interest in materials science and catalysis due to germanium’s intermediate electronegativity and ability to stabilize radical or carbene intermediates.

Properties

CAS No. |

61227-86-9 |

|---|---|

Molecular Formula |

C15H30Ge3 |

Molecular Weight |

428.3 g/mol |

InChI |

InChI=1S/C15H30Ge3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |

InChI Key |

YKHMZVDJXCADNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C(C#C[Ge](C)(C)C)[Ge](C)(C)C)[Ge](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Surface Organometallic Chemistry (SOMC) for Metal Grafting on Supports

One advanced method for preparing metal-containing organometallic compounds involves surface organometallic chemistry (SOMC). This approach has been effectively used to graft metals such as aluminum, gallium, indium, titanium, vanadium, manganese, nickel, copper, zinc, molybdenum, iridium, platinum, ruthenium, rhodium, palladium, silver, lanthanum, samarium, tantalum, and rhenium onto metal-organic frameworks (MOFs) or other supports. The process typically involves:

- Dispensing a metal-organic precursor in precise quantities (0.5 to 5.0 wt%) into a vial containing the support material (e.g., NU-1000 MOF).

- Adding a dry solvent such as toluene.

- Heating the mixture at 60 °C with shaking for 72 hours to facilitate metal grafting.

- Washing and solvent exchange steps to purify the material.

- Vacuum drying to obtain the final catalyst or organometallic complex.

This method is favored over atomic layer deposition (ALD) or cation exchange due to its general applicability and suitability for high-throughput environments.

| Step | Conditions/Details |

|---|---|

| Metal precursor addition | 0.5–5.0 wt% metal in toluene |

| Reaction | 72 h, 60 °C, shaking at 400 rpm |

| Washing | Multiple washes with toluene and pentane solvent exchange |

| Drying | Vacuum drying at 60 °C overnight |

This method could be adapted for preparing the germane-based compound by selecting appropriate germane precursors and reaction conditions.

Synthesis of Substituted Pentalenide Ligands and Related Frameworks

Research on substituted pentalenide ligands, which share structural complexity with the pentadien-yne moiety in the target compound, offers insights into multi-step organic syntheses involving cyclopentadienes and α,β-unsaturated ketones or aldehydes. Key points include:

- Base-promoted annulation reactions between cyclopentadienes and chalcones or α,β-unsaturated aldehydes to form substituted dihydropentalenes.

- Control of substitution patterns (e.g., 1,3,4,6-tetraarylated, 1,3,5-trisubstituted) through choice of electrophiles and reaction conditions.

- Deprotonative metalation with alkali metal bases (Li, Na, K) to generate metalated pentalenide complexes.

- Mild conditions and few reaction steps to achieve high regioselectivity and functional group tolerance.

- The ability to introduce methyl and other alkyl substituents with positional control to avoid side reactions.

These synthetic strategies emphasize modularity and versatility, which could be relevant for constructing the trimethyl-substituted pentadien-yne framework in the germane compound.

| Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Annulation | Cyclopentadiene + chalcone or aldehyde | Formation of substituted dihydropentalenes |

| Metalation | Alkali metal bases (Li, Na, K) | Formation of metalated pentalenide complexes |

| Substituent introduction | Electrophiles with methyl, aryl groups | Controlled regioselectivity and substitution patterns |

Radical-Mediated Functionalization in Aqueous Media

Radical reactions provide an alternative approach to functionalize complex organic frameworks. For example, selective cleavage and addition reactions using borinane reagents or radical initiators such as triethylborane (Et3B) in aqueous or water/methanol mixtures have been demonstrated:

- Radical additions to glyoxylic oxime ethers proceed efficiently in water/methanol mixtures.

- One-pot reactions in aqueous media yield α-amino acid derivatives with high efficiency.

- Radical initiators enable selective transformations under mild conditions, which could be adapted for functionalizing pentadien-yne frameworks or germane derivatives.

This approach highlights the potential for environmentally friendly and efficient synthesis routes for complex organometallic compounds.

| Reaction Component | Conditions | Result/Utility |

|---|---|---|

| Radical initiator | Et3B in water/methanol mixtures | Efficient radical addition and cleavage reactions |

| Substrate | Glyoxylic oxime ethers | High-yield α-amino acid derivatives |

| Reaction type | One-pot, aqueous media | Mild, selective functionalization |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organogermanium derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Germanium oxides.

Reduction: Germanium hydrides.

Substitution: Various organogermanium derivatives.

Scientific Research Applications

Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications:

Materials Science: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, enabling the creation of novel compounds with unique properties.

Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent or in the treatment of other diseases.

Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this germane derivative, comparisons are drawn with structurally or functionally analogous compounds.

Structural Analogues

a. Trimethylgermane (Ge(CH₃)₃H):

- Structure: Simpler, with three methyl groups and one hydrogen bonded to germanium.

- Reactivity: Less sterically hindered, prone to oxidative addition reactions.

- Applications: Used in chemical vapor deposition (CVD) for germanium-containing thin films .

b. 1,2,4-Tri-tert-butylbenzene (C₆H₃(t-Bu)₃):

- Structure: Aromatic core with bulky tert-butyl substituents.

- Reactivity: Exhibits steric shielding, stabilizing radical intermediates.

- Key Difference: Lacks germanium and unsaturated hydrocarbon chains, limiting its utility in organometallic catalysis .

c. Organogermanium Compounds with Unsaturated Chains (e.g., Ge(CH₂C≡CH)₄):

- Structure: Germanium bonded to propargyl groups.

- Reactivity: Conjugated triple bonds enhance electron delocalization, enabling photochemical applications.

Functional Analogues

a. Silicon Analogues (e.g., Si(CH₃)₃(C≡C)₃R):

- Electronic Properties: Silicon’s lower electronegativity reduces bond polarization compared to germanium.

- Stability: Si–C bonds are generally stronger than Ge–C bonds, affecting thermal decomposition pathways .

b. Transition Metal Complexes with Unsaturated Ligands (e.g., Fe(CO)₃(C≡CR)):

- Reactivity: Transition metals facilitate redox processes, whereas germanium derivatives are more suited for Lewis acid/base interactions.

Research Findings and Challenges

- Stability: The conjugated yne groups may render it susceptible to [2+2] cycloaddition or polymerization under UV light.

- Gaps in Knowledge: Spectroscopic characterization (e.g., NMR, IR) and computational studies (DFT) are needed to confirm its electronic structure.

Biological Activity

Overview of Germane Compounds

Germane compounds, particularly those modified with trimethyl groups, are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The specific compound discussed here is a derivative that may exhibit interesting biological activities due to its structural characteristics.

Anticancer Properties

Recent studies have indicated that certain organosilicon compounds can exhibit anticancer properties. For instance, tris(trimethylsilyl)silane derivatives have been explored for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) which can lead to cell death.

Research Findings:

- A study demonstrated that compounds similar to germane could inhibit tumor growth in vitro by inducing apoptosis through ROS generation .

- Another research highlighted the potential of these compounds in targeting specific cancer pathways, suggesting a role as chemotherapeutic agents .

Antimicrobial Activity

Germane derivatives have also shown promise in antimicrobial applications. The modification of germane with various functional groups can enhance its interaction with microbial membranes.

Case Studies:

- In vitro tests revealed that certain trimethylated germane compounds exhibited significant antibacterial activity against Gram-positive bacteria .

- Research indicated that these compounds could disrupt bacterial cell membranes, leading to cell lysis and death .

Cytotoxic Effects

The cytotoxic effects of germane derivatives have been investigated in various cell lines. These effects are often dose-dependent and vary based on the specific structural modifications made to the germane core.

Key Findings:

- In a study involving human carcinoma cells, specific germane derivatives showed cytotoxic effects at concentrations as low as 10 µM .

- The cytotoxicity was attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival .

Synthesis and Characterization

The synthesis of germane derivatives typically involves reactions such as hydrosilylation or radical-mediated processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Process

- Starting Materials : Germane is reacted with trimethylsilyl chloride under controlled conditions.

- Reaction Conditions : The reaction is usually carried out in an inert atmosphere to prevent oxidation.

- Purification : Products are purified using column chromatography.

Characterization Techniques

- NMR Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

- FTIR Spectroscopy : Employed to analyze the bonding environment and functional groups present in the compound.

Applications

Germane derivatives have potential applications beyond biological activity:

- Material Science : Utilized in polymer synthesis for creating advanced materials with specific properties.

- Pharmaceuticals : Investigated for drug development due to their unique biological activities.

Q & A

Basic Research Questions

What are the optimal spectroscopic techniques for confirming the structural integrity of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-] ?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural validation. Protocols involve growing high-quality crystals via slow evaporation and refining data using software like SHELX. Crystallographic parameters (e.g., space group, unit cell dimensions) should be cross-validated against computational models (e.g., DFT-optimized geometries) to resolve ambiguities .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Employ iterative design with kinetic control, monitoring reaction intermediates via HPLC or GC-MS. Use grants for advanced instrumentation (e.g., Schlenk lines for air-sensitive steps) and validate purity through NMR and elemental analysis. Document procedural variables (e.g., temperature, solvent polarity) to isolate optimal conditions .

Advanced Research Questions

How should researchers address contradictions between computational predictions and experimental reactivity data for Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-] ?

- Moderators : Test if external factors (e.g., solvent dielectric constant) alter the relationship between theoretical and experimental outcomes.

- Mediators : Identify mechanistic pathways (e.g., steric effects) explaining discrepancies. Use hierarchical regression to quantify variance contributions.

- Example : If DFT underestimates reaction rates, assess whether solvent coordination (mediator) or temperature (moderator) accounts for the gap.

Q. What strategies enhance the reliability of electronic property calculations for this compound?

- Methodological Answer :

- Step 1 : Generate SMILES-derived 3D conformers (e.g., via PubChem tools ) and optimize geometries using hybrid functionals (e.g., B3LYP/6-311+G(d,p)).

- Step 2 : Validate against experimental UV-Vis and cyclic voltammetry data.

- Step 3 : Perform sensitivity analysis on computational parameters (e.g., basis set size, solvation models) to quantify error margins .

Q. How can grounded theory methodologies resolve ambiguities in reaction pathways involving this compound?

- Methodological Answer :

- Open Coding : Categorize experimental observations (e.g., unexpected byproducts) into themes (e.g., "steric hindrance," "electronic effects").

- Axial Coding : Link categories to construct a process model (e.g., "π-backbonding intermediates reduce yield").

- Selective Coding : Derive a core theoretical narrative, such as "nonlinear steric-electronic interplay governs reactivity" .

Data Contradiction Analysis

Q. What systematic approaches reconcile conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Triangulation : Compare XRD bond lengths/angles with NMR coupling constants and IR vibrational modes.

- Error Analysis : Quantify instrumentation limits (e.g., XRD resolution vs. NMR sensitivity).

- Contextual Factors : Assess sample purity (e.g., polymorphic impurities in XRD vs. solution-state NMR) .

Methodological Tables

| Technique | Application | Key Parameters | Validation Method |

|---|---|---|---|

| X-ray Crystallography | Structural confirmation | Space group, R-factor, thermal parameters | Cross-check with DFT geometries |

| DFT Calculations | Electronic property prediction | Functional, basis set, solvation model | Experimental UV-Vis/electrochemistry |

| Mediator-Moderator Analysis | Resolving data contradictions | Path coefficients, Sobel test | Hierarchical regression models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.